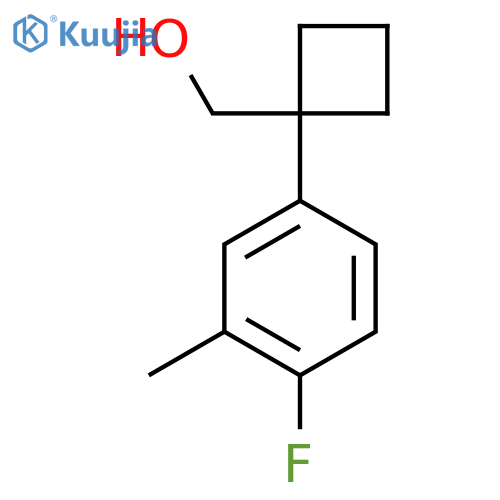Cas no 1508793-80-3 (1-(4-fluoro-3-methylphenyl)cyclobutylmethanol)

1508793-80-3 structure
商品名:1-(4-fluoro-3-methylphenyl)cyclobutylmethanol
1-(4-fluoro-3-methylphenyl)cyclobutylmethanol 化学的及び物理的性質
名前と識別子
-
- 1-(4-fluoro-3-methylphenyl)cyclobutylmethanol
- [1-(4-fluoro-3-methylphenyl)cyclobutyl]methanol
- EN300-1817398
- 1508793-80-3
-
- インチ: 1S/C12H15FO/c1-9-7-10(3-4-11(9)13)12(8-14)5-2-6-12/h3-4,7,14H,2,5-6,8H2,1H3
- InChIKey: RSTSEWUGRWZHOD-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1C)C1(CO)CCC1
計算された属性
- せいみつぶんしりょう: 194.110693260g/mol
- どういたいしつりょう: 194.110693260g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 20.2Ų
1-(4-fluoro-3-methylphenyl)cyclobutylmethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1817398-0.05g |
[1-(4-fluoro-3-methylphenyl)cyclobutyl]methanol |
1508793-80-3 | 0.05g |
$959.0 | 2023-09-19 | ||
| Enamine | EN300-1817398-0.5g |
[1-(4-fluoro-3-methylphenyl)cyclobutyl]methanol |
1508793-80-3 | 0.5g |
$1097.0 | 2023-09-19 | ||
| Enamine | EN300-1817398-5.0g |
[1-(4-fluoro-3-methylphenyl)cyclobutyl]methanol |
1508793-80-3 | 5g |
$3313.0 | 2023-06-03 | ||
| Enamine | EN300-1817398-2.5g |
[1-(4-fluoro-3-methylphenyl)cyclobutyl]methanol |
1508793-80-3 | 2.5g |
$2240.0 | 2023-09-19 | ||
| Enamine | EN300-1817398-1.0g |
[1-(4-fluoro-3-methylphenyl)cyclobutyl]methanol |
1508793-80-3 | 1g |
$1142.0 | 2023-06-03 | ||
| Enamine | EN300-1817398-10g |
[1-(4-fluoro-3-methylphenyl)cyclobutyl]methanol |
1508793-80-3 | 10g |
$4914.0 | 2023-09-19 | ||
| Enamine | EN300-1817398-1g |
[1-(4-fluoro-3-methylphenyl)cyclobutyl]methanol |
1508793-80-3 | 1g |
$1142.0 | 2023-09-19 | ||
| Enamine | EN300-1817398-10.0g |
[1-(4-fluoro-3-methylphenyl)cyclobutyl]methanol |
1508793-80-3 | 10g |
$4914.0 | 2023-06-03 | ||
| Enamine | EN300-1817398-0.1g |
[1-(4-fluoro-3-methylphenyl)cyclobutyl]methanol |
1508793-80-3 | 0.1g |
$1005.0 | 2023-09-19 | ||
| Enamine | EN300-1817398-0.25g |
[1-(4-fluoro-3-methylphenyl)cyclobutyl]methanol |
1508793-80-3 | 0.25g |
$1051.0 | 2023-09-19 |
1-(4-fluoro-3-methylphenyl)cyclobutylmethanol 関連文献
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
1508793-80-3 (1-(4-fluoro-3-methylphenyl)cyclobutylmethanol) 関連製品
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
